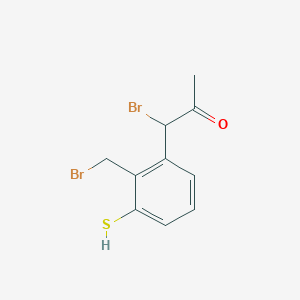
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H11ClO2 It is a derivative of benzaldehyde, featuring a chloro and a methoxy group attached to the benzene ring, along with an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde can be achieved through a multi-step process. One common method involves the Sonogashira coupling reaction, where 5-chloro-2-iodobenzaldehyde is reacted with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Palladium Catalyst: Used in Sonogashira coupling reactions.
Grignard Reagents: For nucleophilic addition to the aldehyde group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Carboxylic Acids: From the oxidation of the aldehyde group.
Alcohols: From the reduction of the aldehyde group using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the aldehyde group can form reversible interactions with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chloro and methoxy groups.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a similar benzene ring with chloro and methoxy substituents but has different functional groups.
Uniqueness
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is unique due to the combination of its chloro, methoxy, and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C16H11ClO2 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
5-chloro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C16H11ClO2/c1-19-16-8-3-12(4-9-16)2-5-13-6-7-15(17)10-14(13)11-18/h3-4,6-11H,1H3 |
Clé InChI |
ODIWSGXWSPCNQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)






![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)
